3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3-ethyl-5-ethylsulfanyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-3-5-8-9-6(10(5)7)11-4-2/h3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLLCDWVFPLRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarbothioamide with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like halides or alkoxides replace the ethylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted triazoles
Scientific Research Applications
3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine is a heterocyclic compound belonging to the triazole family, which are known for their diverse biological activities and common use in pharmaceuticals, agrochemicals, and materials science. This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
this compound is used as a building block for synthesizing more complex heterocyclic compounds. It serves as a precursor in developing new materials with unique properties.
Biology
This compound is investigated for its potential as an antimicrobial and antifungal agent. Studies have shown that triazole derivatives exhibit significant biological activity against various pathogens.
Medicine
this compound is explored for potential use in pharmaceuticals, particularly in developing new drugs for treating infections and other diseases. Some studies indicate its potential in anticancer research, with cytotoxic effects against multiple cancer cell lines and the ability to inhibit specific pathways related to cancer cell proliferation and survival. It can also inhibit ergosterol synthesis in fungal cells, disrupting cell membranes and leading to cell death.
Industry
This compound is utilized in the production of agrochemicals and as a catalyst in various chemical reactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- Antifungal Activity: Evaluated against various fungal pathogens, showing significant efficacy in disrupting fungal cell membranes. Some synthesized benzimidazole-triazole derivatives act as ergosterol inhibitors and have shown significant inhibitory activity against Candida strains .
- Antibacterial Activity: Demonstrates activity against both Gram-positive and Gram-negative bacteria, with studies reporting Minimum Inhibitory Concentrations (MICs) indicating its potential as an antibiotic agent.
Anticancer Activity
The compound's anticancer potential has been explored through various studies:
- Cell Line Studies: Shows cytotoxic effects against multiple cancer cell lines. Derivatives of triazole compounds have been linked to antiangiogenic activity and inhibition of tumor growth.
- Mechanistic Insights: Investigations into its mechanism revealed that it may inhibit specific pathways related to cancer cell proliferation and survival.
Mechanism of Action
The mechanism of action of 3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may inhibit the synthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Critical Analysis of Evidence
- Structural Insights : X-ray crystallography () and Hirshfeld surface analysis () confirm that bulky substituents (e.g., benzylsulfanyl) stabilize molecular packing via C-H···π and π-π interactions .
- Contradictions : While pyridinyl derivatives are associated with catalytic activity (), ethylthio analogs lack explicit biological data in the provided evidence, highlighting a research gap.
- Synthesis Efficiency : Microwave methods () outperform traditional approaches but require specialized equipment, limiting accessibility .
Biological Activity
3-Ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring with an ethylthio substitution, which is crucial for its biological properties. The presence of the ethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.
The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction disrupts essential biochemical processes such as:
- Ergosterol Synthesis : In fungal cells, the compound may inhibit ergosterol synthesis, leading to cell membrane disruption and subsequent cell death.
- Enzyme Inhibition : The compound can prevent substrate access to enzymes, affecting various metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- Antifungal Activity : It has been evaluated against various fungal pathogens, showing significant efficacy in disrupting fungal cell membranes.
- Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentrations (MICs) indicating its potential as an antibiotic agent .
Anticancer Activity
The compound's anticancer potential has been explored through various studies:
- Cell Line Studies : It has shown cytotoxic effects against multiple cancer cell lines. For instance, derivatives of triazole compounds have been linked to antiangiogenic activity and inhibition of tumor growth .
- Mechanistic Insights : Investigations into its mechanism revealed that it may inhibit specific pathways related to cancer cell proliferation and survival.
Research Findings and Case Studies
Several studies have focused on the biological evaluation of this compound and its derivatives. Below is a summary table highlighting key findings from these studies.
Q & A
Q. What are the optimal synthetic routes for preparing 3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine, and how can reaction efficiency be improved?
The compound is typically synthesized via nucleophilic substitution of a thiol precursor with an alkyl halide under basic conditions. For example, 1H-1,2,4-triazol-5-thiol derivatives react with ethyl bromide in methanol using NaOH to promote S-alkylation, yielding ~88% product under ambient conditions . Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time and improving yields (e.g., 89.9% yield for analogous triazole derivatives) by enabling rapid, uniform heating .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this triazole derivative?
Structural confirmation requires a combination of:
- 1H/13C-NMR : To verify substituent positions and proton environments (e.g., ethylthio groups show characteristic δ ~2.5–3.2 ppm for SCH2) .
- Elemental analysis (CHNS) : To validate molecular formula (e.g., C7H12N4S for analogous compounds with <0.5% deviation) .
- Mass spectrometry (EI-MS) : To confirm molecular ion peaks (e.g., m/z 226.0 for 3-(methylthio)-5-(thiophen-2-ylmethyl) derivatives) .
Q. How can researchers evaluate the biological activity of this compound, such as enzyme inhibition or antimicrobial effects?
Standard assays include:
- Colorimetric enzyme inhibition : For example, testing diphenolase activity inhibition (AbTYR) at varying concentrations (IC50 determination) .
- Antimicrobial screening : Using agar diffusion or microdilution methods against bacterial/fungal strains (e.g., MIC values ≤3.125 µg/mL for related triazole derivatives) .
- Antioxidant assays : Measuring lipid peroxidation inhibition (e.g., 41.9% reduction in TBA-reactive substances) via UV-Vis spectroscopy .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
- Cross-validation : Combine NMR, MS, and elemental analysis to identify impurities or byproducts (e.g., sulfoxide/sulfone formation from over-oxidation) .
- Reaction monitoring : Use techniques like GC-MS to track intermediates and optimize conditions (e.g., microwave vs. conventional heating) .
- Computational modeling : Predict NMR shifts or reaction pathways using software like Gaussian or ADF to rationalize anomalies .
Q. How can X-ray crystallography be applied to determine the molecular conformation and intermolecular interactions of this compound?
- Single-crystal growth : Recrystallize from solvents like DMSO/EtOH to obtain diffraction-quality crystals.
- SHELX refinement : Use SHELXL for structure solution and refinement, leveraging high-resolution data (R-factor <0.05) to map bond lengths/angles (e.g., C-S bond ~1.81 Å in triazole-thioethers) .
- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., H-bonding, π-π stacking) influencing packing and stability .
Q. What computational approaches predict the compound’s reactivity or binding affinity for target proteins?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., ketol-acid reductoisomerase for antimicrobial activity) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps or frontier molecular orbitals .
- QSAR modeling : Correlate substituent effects (e.g., ethylthio vs. methylthio) with bioactivity using descriptors like logP and polar surface area .
Q. How do structural modifications (e.g., alkyl chain length, halogen substitution) impact the compound’s physicochemical and biological properties?
- Lipophilicity : Longer alkyl chains (e.g., ethyl vs. methyl) enhance membrane permeability (logP increase by ~0.5 units) but may reduce solubility .
- Electron-withdrawing groups : Fluorine or trifluoromethyl substitutions improve metabolic stability and target affinity (e.g., 3-(trifluoromethyl) derivatives show 72% antifungal inhibition) .
- Thioether vs. sulfone : Oxidation to sulfone increases polarity and alters binding modes (e.g., reduced activity against AbTYR due to steric hindrance) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
